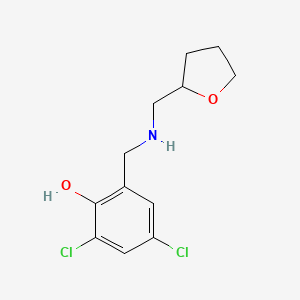
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is a synthetic organic compound characterized by its unique structure, which includes a phenol group substituted with dichloro and tetrahydrofuran-2-ylmethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dichlorophenol with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the dichloro substituents, to form dechlorinated derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chloro groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Amino and thiol-substituted phenol derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichloro and tetrahydrofuran-2-ylmethylamino groups enhance its binding affinity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-[(6-methylpyridin-2-ylimino)methyl]phenol
- 2,4-Dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol
Uniqueness
2,4-Dichloro-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H15Cl2NO2 |
|---|---|
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(oxolan-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C12H15Cl2NO2/c13-9-4-8(12(16)11(14)5-9)6-15-7-10-2-1-3-17-10/h4-5,10,15-16H,1-3,6-7H2 |
Clé InChI |
VTRCPQDFPBFTBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



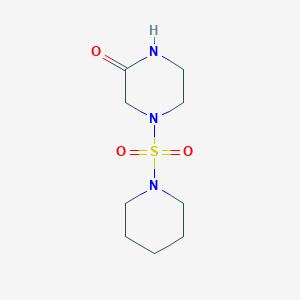

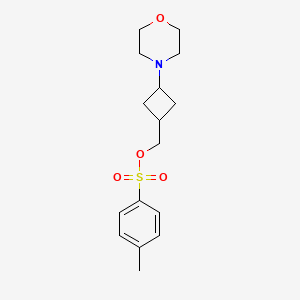

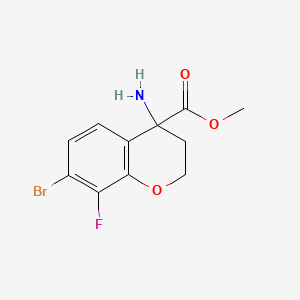
![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
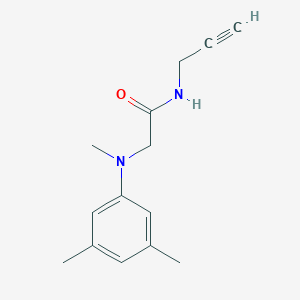
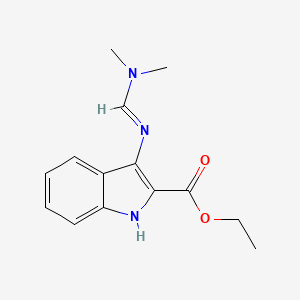
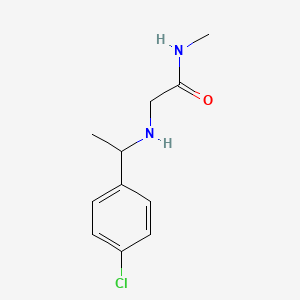
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)

![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

